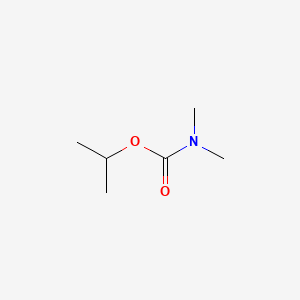

Isopropyl dimethylcarbamate

CAS No.: 38580-89-1

Cat. No.: VC3830244

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38580-89-1 |

|---|---|

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | propan-2-yl N,N-dimethylcarbamate |

| Standard InChI | InChI=1S/C6H13NO2/c1-5(2)9-6(8)7(3)4/h5H,1-4H3 |

| Standard InChI Key | XFWJFSJDRURPLE-UHFFFAOYSA-N |

| SMILES | CC(C)OC(=O)N(C)C |

| Canonical SMILES | CC(C)OC(=O)N(C)C |

Introduction

Chemical Identity and Structural Characteristics

Isopropyl dimethylcarbamate, systematically named N,N-dimethylcarbamic acid isopropyl ester, is characterized by its carbamate functional group (-OCON(CH₃)₂) attached to an isopropyl moiety. Key identifiers include:

-

Molecular Formula: C₆H₁₃NO₂

-

Molecular Weight: 131.17 g/mol

The compound’s structure facilitates interactions with biological targets, particularly acetylcholinesterase, due to its carbamate group’s resemblance to acetylcholine .

Chemical and Physical Properties

Physicochemical Parameters

-

Solubility: Miscible with water and organic solvents like acetonitrile

-

Stability: Decomposes thermally above 485 K, yielding dimethylamine, carbon dioxide, and propene :

Hazardous Properties

-

Toxicity Classification:

Synthesis and Manufacturing Processes

Isopropyl dimethylcarbamate is synthesized via esterification of dimethylcarbamoyl chloride with isopropyl alcohol or through transesterification reactions. A patent-pending method involves catalytic amination of acetone with dimethylamine under hydrogenation conditions, though specifics remain proprietary . Key synthetic challenges include controlling byproducts such as dimethylamine and optimizing reaction yields at industrial scales.

Thermal Decomposition Kinetics

Studies using gas chromatography-mass spectrometry (GC-MS) reveal first-order decomposition kinetics :

This data underscores the compound’s instability at elevated temperatures, necessitating careful handling during storage and application.

Applications and Industrial Uses

Chemical Intermediate

The compound serves as a precursor in organic synthesis, particularly for introducing carbamate groups into larger molecules. Its reactivity with nucleophiles makes it valuable in pharmaceutical and agrochemical manufacturing .

Toxicological Profile and Health Hazards

Mechanism of Action

As a carbamate, it reversibly inhibits acetylcholinesterase (AChE), preventing acetylcholine hydrolysis and leading to neurotransmitter accumulation. Symptoms of acute exposure include:

Exposure Management

-

First Aid Measures:

Analytical Methods for Detection

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method using a C18 column (Newcrom R1) achieves baseline separation with a mobile phase of acetonitrile/water/phosphoric acid (70:30:0.1 v/v) . Key parameters:

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 (250 mm) | MeCN:H₂O:H₃PO₄ (70:30:0.1) | 1.0 mL/min | UV 210 nm |

Gas Chromatography (GC)

GC-MS analysis confirms decomposition products (e.g., dimethylamine) using OV-101 columns at 200°C, with retention indices (RI) around 2204 .

Regulatory Status and Environmental Impact

Global Regulations

-

United States: Classified as an extremely hazardous substance under SARA Title III; unregistered as a pesticide .

-

European Union: Restricted under REACH due to genotoxicity concerns; phased out in agricultural formulations .

Environmental Persistence

No ecotoxicity data are available, but its high water solubility (miscible) suggests potential aquatic toxicity. Biodegradation pathways remain uncharacterized .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume